2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Catalog No.
S12538323
CAS No.
M.F
C17H23BN2O3
M. Wt
314.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

Product Name

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

IUPAC Name

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3

InChI Key

QZAPWGFEBOPNRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C17H23BN2O3 and a molecular weight of 314.19 g/mol. It features a morpholino group and a benzonitrile moiety, which contribute to its potential biological activity. The compound is characterized by the presence of a boron-containing dioxaborolane unit, which is significant for its reactivity and interactions in various chemical environments .

Typical for boron-containing compounds, including:

  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with aryl halides. This is particularly relevant in synthesizing complex organic molecules.
  • Borylation Reactions: The dioxaborolane moiety can undergo transformations such as Miyaura borylation, where it can be used as a boron source in cross-coupling reactions .
  • Nucleophilic Substitution: The morpholino group can engage in nucleophilic substitution reactions due to its electron-donating nature.

The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several steps:

  • Formation of the Morpholino Compound: Starting materials such as 4-bromo-substituted benzonitriles are reacted with morpholine under nucleophilic substitution conditions.
  • Borylation: The resulting intermediate undergoes borylation using boron reagents to introduce the dioxaborolane moiety.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity suitable for further applications .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its unique structural features that may interact with biological targets.
  • Material Science: Utilized in the development of new materials that require specific electronic or optical properties due to the boron component.
  • Organic Synthesis: Acts as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.

Interaction studies involving 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile focus on its binding affinity to various biological targets. Research indicates that modifications in the morpholino or dioxaborolane structures can significantly affect binding interactions and biological efficacy. Such studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholineSimilar core structure0.99Directly linked morpholine and dioxaborolane
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineContains aniline instead of benzonitrile0.92Potential for different electronic properties
4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol esterBoronic acid derivative0.91Different functional group leading to varied reactivity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineDimethyl substitution on aniline0.89Altered sterics affecting reactivity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidinePyrrolidine instead of morpholine0.87Different nitrogen heterocycle impacting solubility

The uniqueness of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its specific combination of functional groups that may confer distinct biological activities and chemical reactivities compared to these similar compounds .

Hydrogen Bond Acceptor Count

5

Exact Mass

314.1801728 g/mol

Monoisotopic Mass

314.1801728 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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